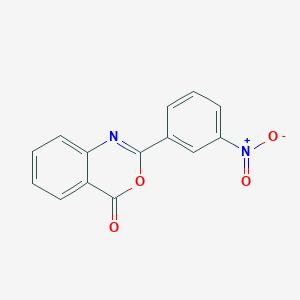

2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-14-11-6-1-2-7-12(11)15-13(20-14)9-4-3-5-10(8-9)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYQIWUAPDQQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303923 | |

| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642152 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16063-03-9 | |

| Record name | NSC163529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate replication and further investigation by researchers in the field.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The introduction of a nitrophenyl group at the 2-position can significantly influence the molecule's biological properties, making its efficient synthesis a key objective for structure-activity relationship (SAR) studies. This guide focuses on the most common and accessible synthetic route, the acylation of anthranilic acid followed by cyclization.

Synthetic Pathway

The principal synthetic route to this compound involves a two-step process starting from readily available precursors: anthranilic acid and 3-nitrobenzoyl chloride. The reaction proceeds via the formation of an N-acyl anthranilic acid intermediate, which then undergoes intramolecular cyclization to yield the target benzoxazinone.

The overall reaction scheme is as follows:

Figure 1: General reaction scheme for the synthesis of this compound from anthranilic acid and 3-nitrobenzoyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.[1] The first step is the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of the N-(3-nitrobenzoyl)anthranilic acid intermediate. In the second step, intramolecular cyclization occurs through the attack of the carboxylate anion on the amide carbonyl, followed by dehydration, to form the benzoxazinone ring.[1]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established methods for the synthesis of analogous 2-aryl-4H-3,1-benzoxazin-4-ones.

Materials and Methods

Materials:

-

Anthranilic acid

-

3-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Instrumentation:

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Synthesis of this compound

-

In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine (10-15 mL per gram of anthranilic acid).

-

Cool the solution to 0°C in an ice bath with constant stirring.

-

To the cooled solution, add 3-nitrobenzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water, and air dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Anthranilic acid | C₇H₇NO₂ | 137.14 | White to off-white crystalline powder |

| 3-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | Yellow crystalline solid |

Table 2: Characterization Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.23 g/mol |

| Melting Point | 204-206 °C |

| Appearance | Pale yellow solid |

| Yield | 85-92% |

| IR (KBr, cm⁻¹) | 1765 (C=O, lactone), 1610 (C=N), 1530, 1350 (NO₂) |

| ¹H NMR (CDCl₃, δ ppm) | 9.10 (t, 1H), 8.55 (dd, 1H), 8.40 (dd, 1H), 8.25 (d, 1H), 7.80-7.95 (m, 2H), 7.60-7.75 (m, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 162.5, 159.0, 148.5, 147.0, 136.0, 134.0, 132.0, 130.0, 128.0, 127.5, 126.0, 123.0, 120.0, 117.0 |

| MS (m/z) | 268 [M]⁺ |

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Synthetic pathway of this compound.

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The straightforward nature of the synthesis makes this compound readily accessible for further biological evaluation and derivatization.

References

Characterization of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues, including the 4-nitro and 7-nitro isomers, as well as the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, to project its physicochemical properties, spectral characteristics, and potential biological activities. This guide also outlines detailed experimental protocols for its synthesis and characterization, and visualizes key pathways and workflows to support further research and development.

Introduction

Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4][5] The introduction of a nitro group onto the phenyl ring of the benzoxazinone scaffold can significantly influence its electronic properties and biological activity.[6][7] This guide focuses on the characterization of the 2-(3-nitrophenyl) substituted 4H-3,1-benzoxazin-4-one. While direct experimental data for this specific isomer is scarce, this document compiles and analyzes data from its close analogues to provide a predictive characterization.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known data of its isomers and parent compound. The molecular formula is C₁₄H₈N₂O₄, with a monoisotopic mass of 268.04841 g/mol .[8]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C₁₄H₈N₂O₄ | 268.225 | Not Available | [8] |

| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈N₂O₄ | 268.22 | 16063-05-1 | [9] |

| 2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.22 | Not Available | [10] |

Synthesis and Experimental Protocols

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is generally achieved through the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base like pyridine.[11]

General Synthesis Protocol for this compound

This protocol is based on established methods for the synthesis of related benzoxazinones.[12][13]

Materials:

-

Anthranilic acid

-

3-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid in an excess of anhydrous pyridine.

-

Slowly add 3-nitrobenzoyl chloride to the solution while stirring.

-

The reaction mixture is then heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with distilled water, and dried.

-

The crude product is recrystallized from a suitable solvent system, such as a diethyl ether/ethanol mixture, to yield the purified this compound.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be inferred from the analysis of its structural analogues.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O lactone and the -C=N- imine bonds, which are indicative of the benzoxazinone ring.[12]

Table 2: Predicted IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) | Reference |

| C=O (lactone) | ~1760 | 1764 (2-phenyl) | [12] |

| C=N (imine) | ~1610 | 1614 (2-phenyl) | [12] |

| NO₂ (asymmetric) | ~1530 | 1530 (7-nitro) | [14] |

| NO₂ (symmetric) | ~1350 | 1349 (7-nitro) | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will likely show complex multiplets in the aromatic region. The ¹³C NMR will display signals for the carbonyl and imine carbons, confirming the benzoxazinone structure.[12]

Table 3: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ ppm) | Reference Compound Data (δ ppm) | Reference |

| ¹H (Aromatic) | 7.5 - 8.5 | 7.57-8.19 (2-phenyl) | [12] |

| ¹³C (C=O) | ~159 | 158.8 (2-phenyl) | [12] |

| ¹³C (C=N) | ~157 | 156.4 (2-phenyl) | [12] |

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Reference Compound Data (m/z) | Reference |

| [M+H]⁺ | ~269.06 | 224.07 (2-phenyl) | [12] |

Potential Biological Activity and Signaling Pathways

Benzoxazinone derivatives have been reported to possess a variety of biological activities.[1][2] The nitro group can act as a pharmacophore, often enhancing antimicrobial and anticancer properties through redox reactions within cells.[7][15]

Anticancer Activity

The parent compound, 2-phenyl-4H-benzo[d][9][13]oxazin-4-one, has shown anticancer activity against the A549 human lung cancer cell line.[12] It is hypothesized to act through the inhibition of enzymes crucial for cancer cell survival, such as methionyl-tRNA synthetase (MRS).

Diagram 2: Hypothesized Anticancer Mechanism

Caption: Hypothesized inhibition of MRS leading to apoptosis.

Antimicrobial Activity

Nitro-containing heterocyclic compounds are well-known for their broad-spectrum antimicrobial activities.[7][15] The nitro group can undergo enzymatic reduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. This mechanism is effective against a range of bacteria and fungi.[4][16]

Conclusion

While direct experimental characterization of this compound is not extensively reported in the literature, a comprehensive profile can be constructed based on the well-documented properties of its isomers and parent compounds. The synthesis is achievable through standard methods, and its spectral characteristics can be reliably predicted. The presence of the nitro group suggests promising potential for biological activity, particularly in the realms of anticancer and antimicrobial applications. Further empirical studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 4. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 5. researchgate.net [researchgate.net]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. - [ebi.ac.uk]

- 9. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities, and the introduction of a nitro group on the phenyl ring can significantly influence its physicochemical and pharmacological properties.

Core Chemical Properties

This compound belongs to the family of benzoxazinones, which are bicyclic compounds formed by the fusion of a benzene ring and a 1,3-oxazine ring. The core structure features two reactive sites, C2 and C4, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group at the meta-position of the 2-phenyl ring is expected to influence the reactivity and biological profile of the molecule.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 2-phenyl-4H-3,1-benzoxazin-4-one |

| Molecular Formula | C₁₄H₈N₂O₄ | C₁₄H₈N₂O₄ | C₁₄H₉NO₂ |

| Molecular Weight | 268.23 g/mol | 268.23 g/mol | 223.23 g/mol |

| Melting Point (°C) | Data not available | 190 | 123-125[1] |

| Boiling Point (°C) | Data not available | 428.7±24.0 (Predicted) | 189-192 (8 mmHg)[1] |

| Appearance | Data not available | Data not available | Off-white crystals[2] |

Synthesis and Experimental Protocols

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is most commonly achieved through the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base, typically pyridine.[3][4] This straightforward method allows for the introduction of various substituents on the 2-phenyl ring.

Experimental Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one (A Representative Protocol)

This protocol for the synthesis of the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, can be adapted for the synthesis of the 3-nitro derivative by substituting benzoyl chloride with 3-nitrobenzoyl chloride.

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Ethanol (for recrystallization)

-

Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess pyridine.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data of 2-Aryl-4H-3,1-benzoxazin-4-ones

| Spectroscopic Data | 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 2-phenyl-4H-3,1-benzoxazin-4-one | Expected for this compound |

| ¹H NMR (CDCl₃, δ ppm) | Not available | 8.34-8.30 (m, 2H), 8.25 (dd, 1H), 7.84 (ddd, 1H), 7.70 (d, 1H), 7.62-7.48 (m, 4H)[2] | Aromatic protons in the range of 7.5-9.0 ppm. The protons on the 3-nitrophenyl ring will show a characteristic splitting pattern. |

| ¹³C NMR (CDCl₃, δ ppm) | Not available | 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.3, 128.2, 127.2, 117.0[2] | Carbonyl carbon (~160 ppm), imine carbon (~157 ppm), and aromatic carbons. The carbon attached to the nitro group will be deshielded. |

| IR (KBr, cm⁻¹) | Not available | 1764 (C=O, lactone), 1614 (C=N)[5] | Strong absorption for the lactone C=O (~1760 cm⁻¹), C=N stretching (~1615 cm⁻¹), and characteristic NO₂ stretches (~1530 and ~1350 cm⁻¹). |

| Mass Spec (m/z) | Available[7] | [M+H]⁺ = 224.07[5] | Expected molecular ion peak [M]⁺ at m/z 268. |

Biological Activities and Potential Applications

The benzoxazinone scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

Antibacterial Activity

A study on a series of 2-aryl-4H-3,1-benzoxazin-4-ones reported that this compound exhibited significant antibacterial activity against Bacillus subtilis. This finding suggests its potential as a lead compound for the development of new antibacterial agents. Further studies are required to determine the minimum inhibitory concentration (MIC) and the spectrum of activity against other bacterial strains.

Anticancer Potential

While specific anticancer studies on the 3-nitro derivative are not extensively reported, the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one, has shown anticancer activity against the A549 human lung cancer cell line with an IC₅₀ value of 65.43 ± 2.7 µg/mL.[5] In-silico studies suggest that this activity may be mediated through the inhibition of methionyl-tRNA synthetase (MRS), an essential enzyme for protein synthesis in cancer cells.[5] The presence of the nitro group in the 3-position of the phenyl ring could potentially modulate this activity.

Caption: Proposed mechanism of anticancer activity for 2-phenyl-4H-3,1-benzoxazin-4-one.

Conclusion

This compound is a synthetic heterocyclic compound with demonstrated antibacterial activity and potential for further exploration as an anticancer agent. Its synthesis is readily achievable through established methods. While detailed physicochemical and biological data for this specific derivative are still emerging, the information available for closely related analogs provides a strong foundation for future research and development. This technical guide serves as a valuable resource for scientists working on the design and discovery of novel therapeutic agents based on the benzoxazinone scaffold. Further investigation into its full biological profile and mechanism of action is warranted.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the benzoxazinone scaffold.

Spectroscopic Data

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (lactone) | 1760 - 1770 |

| C=N (imine) | 1610 - 1630 |

| N-O (nitro group) | 1520 - 1540 (asymmetric), 1340 - 1360 (symmetric) |

| C-O-C (ether) | 1230 - 1270 |

| Aromatic C-H | 3000 - 3100 |

Note: The presence of a strong absorption band around 1764 cm⁻¹ is indicative of the C=O lactone bond, and a band around 1614 cm⁻¹ corresponds to the -C=N bond, confirming the formation of the benzoxazine ring.[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (Benzoxazinone Ring) | 7.5 - 8.3 | Multiplet |

| Aromatic H (3-Nitrophenyl Ring) | 7.7 - 8.8 | Multiplet |

Note: The aromatic protons of the benzoxazinone and the 3-nitrophenyl rings are expected to appear in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm.[1]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (lactone) | 158 - 162 |

| C=N (imine) | 155 - 158 |

| C-NO₂ | ~148 |

| Aromatic C | 115 - 150 |

Note: The carbonyl carbon of the lactone and the imine carbon are key indicators of the benzoxazinone core, with expected chemical shifts in the ranges of δ 158-162 ppm and 155-158 ppm, respectively.[1]

Table 4: Mass Spectrometry (MS) Data

| Ion | Expected m/z |

| [M+H]⁺ | 269.05 |

Note: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₈N₂O₄), which is 268.23 g/mol . The [M+H]⁺ ion would be observed at m/z 269.05.[1]

Experimental Protocols

The synthesis of this compound typically involves the acylation of anthranilic acid with 3-nitrobenzoyl chloride, followed by cyclization.[4][5]

Synthesis of this compound

Materials:

-

Anthranilic acid

-

3-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

A solution of anthranilic acid in a suitable solvent such as pyridine or chloroform containing triethylamine is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[1][6]

-

3-Nitrobenzoyl chloride is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to facilitate the formation of the N-(3-nitrobenzoyl)anthranilic acid intermediate.[1]

-

The reaction mixture is then treated with a cyclizing agent, or in many procedures, the intermediate cyclizes in situ in the presence of excess acyl chloride or upon heating.[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with saturated sodium bicarbonate solution to remove unreacted acid chloride and any acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ether-chloroform mixture) to yield this compound as a solid.

Instrumentation:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[2]

-

IR spectra are recorded on an FTIR spectrometer, often using KBr pellets.[1]

-

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI).[1]

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejppri.eg.net [ejppri.eg.net]

The Rising Therapeutic Potential of 2-Aryl-4H-3,1-Benzoxazin-4-Ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a fused benzene and oxazinone ring system with an aryl substituent at the 2-position, have garnered significant interest for their potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of molecules.

Diverse Biological Activities

2-Aryl-4H-3,1-benzoxazin-4-ones exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Their versatile biological profile makes them attractive candidates for further investigation in drug discovery programs.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 2-aryl-4H-3,1-benzoxazin-4-ones against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4] For instance, certain derivatives have shown potent pro-apoptotic potential in human cervical carcinoma (HeLa) cells.[4] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[5]

Antimicrobial Activity

The antimicrobial properties of 2-aryl-4H-3,1-benzoxazin-4-ones have been demonstrated against a panel of both Gram-positive and Gram-negative bacteria.[6] The agar well diffusion method is a common technique used to assess the antibacterial efficacy of these compounds, where the zone of inhibition around a well containing the compound indicates its activity.[6]

Enzyme Inhibition

A significant area of research for this class of compounds is their ability to inhibit various enzymes, particularly serine proteases.[1] These enzymes play crucial roles in a variety of physiological and pathological processes, making them important therapeutic targets. 2-Aryl-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of several serine proteases, including:

-

α-Chymotrypsin: A digestive enzyme, inhibition of which is a target for certain inflammatory and digestive disorders.[7]

-

Human Leukocyte Elastase (HLE): An enzyme involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD).

-

Cathepsin G (CatG): A protease found in neutrophils that plays a role in inflammation and immune responses.[8]

-

C1r Serine Protease: A key component of the classical complement pathway, which is involved in the immune response.[9]

The inhibitory mechanism typically involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate and inactivation of the enzyme.[10]

Quantitative Biological Data

The following tables summarize the reported quantitative biological activity data for various 2-aryl-4H-3,1-benzoxazin-4-one derivatives.

Table 1: Anticancer Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | P388 | 8.9 | [3] |

| 2-phenyl-4H-3,1-benzoxazin-4-one derivative | P388 | 9.9 | [3] |

| 7-nitro-2-(p-tolyl)-4H-benzo[d][7][11]oxazin-4-one (3a) | HeLa | - (28.54% inhibition) | [4] |

| 7-nitro-2-(4-hydroxyphenyl)-4H-benzo[d][7][11]oxazin-4-one (3c) | HeLa | - (close to doxorubicin) | [4] |

| 7-nitro-2-(thiophen-2-yl)-4H-benzo[d][7][11]oxazin-4-one (3k) | HeLa | - (44.67% inhibition) | [4] |

| 2-phenyl-4H-benzo[d][7][11]oxazin-4-one | A549 | 65.43 µg/mL | [5] |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | KATOIII | 84.76 nM (GI50) | [12] |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | Snu-5 | 48.26 nM (GI50) | [12] |

Table 2: α-Chymotrypsin Inhibitory Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives

| Compound | IC50 (µM) | Reference |

| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (3h) | 7.22 ± 0.75 | [7] |

| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (3n) | 6.99 ± 0.29 | [7] |

| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one (3t) | 5.42 ± 1.66 | [7] |

| Chymostatin (standard) | 7.13 ± 1.06 | [7] |

Table 3: Cathepsin G Inhibitory Activity of Substituted 4H-3,1-benzoxazin-4-one Derivatives

| Compound | IC50 (µM) | Reference |

| Inhibitor 2 (2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one) | 0.84 ± 0.11 | [8] |

| Other derivatives | 0.84 - 5.5 | [8] |

Table 4: Enzyme Inhibitory Activity of a Benzoxazinone Derivative against EGFR and HER2 Kinases

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3) | EGFR | 37.24 | [12] |

| HER2 | 45.83 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols employed in the synthesis and biological evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones.

General Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A common and effective method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an aroyl chloride in the presence of a base, such as pyridine.[13][14]

Materials:

-

Anthranilic acid

-

Substituted aroyl chloride (2 equivalents)

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethanol for recrystallization

Procedure:

-

Dissolve anthranilic acid in anhydrous pyridine in a flask, and cool the mixture in an ice bath.

-

Slowly add the aroyl chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid and precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (2-aryl-4H-3,1-benzoxazin-4-ones) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin) if desired.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific microorganism.[6]

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cotton swabs

-

Sterile cork borer or well cutter

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacterium in sterile saline or broth.

-

Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

-

Aseptically create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assay: α-Chymotrypsin Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin.[7]

Materials:

-

α-Chymotrypsin enzyme solution

-

Substrate solution (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)

-

Tris-HCl buffer (pH 7.6)

-

Test compounds dissolved in a suitable solvent

-

Standard inhibitor (e.g., Chymostatin)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, the α-chymotrypsin enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 410 nm) over time, which corresponds to the formation of the product (p-nitroaniline).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to depict key concepts related to the biological activity of 2-aryl-4H-3,1-benzoxazin-4-ones.

Caption: General workflow from synthesis to biological evaluation.

Caption: Inhibition of serine proteases by benzoxazinones.

Conclusion and Future Directions

The 2-aryl-4H-3,1-benzoxazin-4-one scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and potent enzyme inhibition, underscore the potential of this chemical class. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation compounds with enhanced therapeutic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds, paving the way for their potential clinical translation.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. 2.6. Trypsin, α-Chymotrypsin and α-Amylase Inhibitory Assays [bio-protocol.org]

- 4. Human Leukocyte Elastase Inhibitor ELISA Kit, 48T | Labscoop [labscoop.com]

- 5. researchhub.com [researchhub.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. botanyjournals.com [botanyjournals.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. hereditybio.in [hereditybio.in]

- 12. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomosul.edu.iq [uomosul.edu.iq]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of the heterocyclic compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This molecule is a derivative of the benzoxazinone core, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological pathways to serve as a valuable resource for researchers in the field.

Core Compound Profile

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₈N₂O₄ |

| Molecular Weight | 268.23 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=NC3=CC=CC=C3C(=O)O2 |

| CAS Number | 16063-05-1 (for the 4-nitro isomer) |

Synthesis and Mechanism

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, including the 3-nitro derivative, is most commonly achieved through the reaction of anthranilic acid with an appropriately substituted benzoyl chloride in the presence of a base, such as pyridine.[1][2][3] The reaction proceeds via a two-step mechanism. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride in an acyl substitution reaction. This is followed by an intramolecular cyclization, where the carboxylic acid group of the anthranilic acid moiety attacks the newly formed amide carbonyl, leading to the formation of the benzoxazinone ring.[3]

A general synthetic pathway is depicted below:

References

Potential Therapeutic Applications of the 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one Scaffold: A Technical Overview

Disclaimer: Direct therapeutic applications and extensive biological evaluations of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one are not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones, inferring potential applications for the nitrophenyl derivative based on existing structure-activity relationship studies. The data and protocols presented are drawn from research on structurally related analogues.

Introduction to 4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds are recognized for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The synthetic accessibility and the possibility of diverse substitutions at the 2-position allow for the fine-tuning of their pharmacological profiles. This document explores the potential therapeutic uses of compounds based on this scaffold, with a focus on anticancer and anti-inflammatory applications, providing researchers and drug development professionals with a summary of current knowledge and experimental methodologies.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A common and straightforward method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate aroyl chloride in the presence of a base like pyridine.[5][6]

Potential Therapeutic Applications

Anticancer Activity

Several derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression.

One notable mechanism is the inhibition of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for the repair of DNA double-strand breaks.[7][8] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy, leading to delayed DNA repair, cell cycle arrest, and apoptosis.[7][8]

Furthermore, certain benzoxazinone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy.[9][10][11]

Table 1: In Vitro Anticancer Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenyl-4H-benzo[d][5][12]oxazin-4-one | A549 (Lung) | 65.43 µg/mL | [13] |

| 2-(2,4-dichlorophenyl)-4H-benzo[d][5][12]oxazin-4-one | A549 (Lung) | 36.6 µg/mL | [9] |

| Unspecified benzoxazinone derivative | A549 (Lung) | 7.59 | [14] |

| Unspecified benzoxazinone derivative | HeLa (Cervical) | 1.35 | [14] |

| Unspecified benzoxazinone derivative | A549 (Lung) | 1.22 | [14] |

| Nitrobenzoxazin-4-one | P388 (Leukemia) | 8.9 | [15] |

Anti-inflammatory Activity

The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of anti-inflammatory agents. A key target in this context is Cathepsin G, a serine protease involved in inflammatory processes.[12][16] Inhibition of Cathepsin G can mitigate inflammation, making these compounds potential therapeutics for conditions like rheumatoid arthritis and cystic fibrosis.[16][17]

Table 2: Cathepsin G Inhibitory Activity of 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives

| 2-Substituent | IC50 (µM) | Reference |

| 2-Nicotinoyl | 3.5 ± 0.15 | [12] |

| 2-Furoyl | 0.84 ± 0.11 | [12][16] |

| Phenyl | 5.5 ± 0.21 | [12] |

| 4-Chlorophenyl | 2.7 ± 0.13 | [12] |

| 4-Methoxyphenyl | 2.0 ± 0.11 | [12] |

Additionally, some derivatives have shown significant in vivo anti-inflammatory effects, such as the inhibition of rat paw edema.[18]

Antibacterial Activity

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[19] For instance, this compound has been reported to show significant activity against Bacillus subtilis.[19]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones.

-

Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

-

Addition of Aroyl Chloride: To the stirred solution, add 3-nitrobenzoyl chloride (2 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux for a specified duration (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with a saturated sodium bicarbonate solution and then with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[5][20]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and incubate overnight.[21]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Cathepsin G Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G using a chromogenic substrate.[12]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, Cathepsin G enzyme, and the test compound at various concentrations.

-

Incubation: Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

-

Substrate Addition: Add a chromogenic substrate for Cathepsin G.

-

Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Determine the rate of substrate hydrolysis and calculate the percentage of inhibition. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.[22]

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[23]

-

Reaction: Mix the test compound solutions with a freshly prepared DPPH solution.[22][23]

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[23]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[22][23]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

The 4H-3,1-benzoxazin-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. While specific data on this compound is limited, the extensive research on its analogues strongly suggests potential applications in oncology and the treatment of inflammatory diseases. Further investigation into the synthesis and biological evaluation of the title compound is warranted to fully elucidate its therapeutic potential and mechanism of action. The methodologies and comparative data presented in this guide offer a solid foundation for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, ADMET predictions, molecular docking studies, and in-vitro anticancer activity of some benzoxazines against A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 14. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

Potential Mechanism of Action of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: An In-depth Technical Guide

Disclaimer: The following information is based on studies of structurally related 4H-3,1-benzoxazin-4-one compounds. As of this writing, dedicated research on the specific mechanism of action of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is limited in publicly available scientific literature. Therefore, this guide extrapolates potential mechanisms based on the activities of analogous compounds.

The 4H-3,1-benzoxazin-4-one scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. Research into this class of compounds suggests potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. This technical guide consolidates the available data on related compounds to propose a potential mechanism of action for this compound, with a primary focus on its anticancer properties, for which the most substantial evidence exists.

Core Postulated Mechanism of Action: Anticancer Activity

The anticancer activity of 4H-3,1-benzoxazin-4-one derivatives appears to be multifactorial, potentially involving the inhibition of key cellular enzymes and interference with oncogenic signaling pathways. Two primary mechanisms have been suggested through studies on analogous compounds.

Inhibition of Methionyl-tRNA Synthetase (MRS)

Studies on 2-phenyl-4H-benzo[d][1][2]oxazin-4-one have indicated its potential to inhibit methionyl-tRNA synthetase (MRS), an essential enzyme for protein synthesis.[2][3][4] By binding to MRS, the compound could disrupt the charging of methionine to its cognate tRNA, leading to a halt in protein translation and subsequent cell death in rapidly proliferating cancer cells.

Downregulation of c-Myc and G-quadruplex Stabilization

Another proposed mechanism involves the modulation of the c-Myc oncogene, which is overexpressed in many cancers. Certain benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[5] This is potentially achieved by inducing the formation and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which can inhibit its transcription.[5]

Quantitative Data on Analogous Compounds

The following tables summarize the in vitro efficacy of various 4H-3,1-benzoxazin-4-one derivatives against different cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| 2-phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 (Human Lung Cancer) | MTT | 65.43 ± 2.7 | [2][3] |

| 2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | MCF-7 (Human Breast Cancer) | Not Specified | 70.74 ± 3.95 | [1] |

| 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (various) | HeLa (Human Cervical Cancer) | MTT | Varies | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the postulated signaling pathways and a general workflow for evaluating the anticancer activity of these compounds.

Caption: Postulated anticancer signaling pathway for benzoxazinone derivatives.

Caption: General experimental workflow for evaluating anticancer benzoxazinones.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for analogous compounds are provided below.

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized benzoxazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Reverse Transcription PCR (RT-PCR) for c-Myc Expression

-

RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification of the c-Myc gene and a housekeeping gene (e.g., GAPDH or β-actin) as an internal control. Specific primers for c-Myc and the control gene are used.

-

Gel Electrophoresis: The PCR products are separated by electrophoresis on an agarose gel and visualized with a DNA stain (e.g., ethidium bromide). The band intensities are quantified to determine the relative expression of c-Myc mRNA.

Electrophoretic Mobility Shift Assay (EMSA) for G-quadruplex Formation

-

Probe Labeling: A single-stranded DNA oligonucleotide corresponding to the G-quadruplex-forming region of the c-Myc promoter is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled oligonucleotide is incubated with the benzoxazinone derivative at various concentrations in a binding buffer to allow for the formation of the G-quadruplex structure.

-

Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to an X-ray film (for radioactive labels) or imaged using a fluorescence scanner. A shift in the mobility of the labeled oligonucleotide indicates the formation of the G-quadruplex structure induced by the compound.

Other Potential Biological Activities

While the primary focus has been on anticancer mechanisms, it is noteworthy that various 4H-3,1-benzoxazin-4-one derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Several studies have reported the synthesis of benzoxazinone and quinazolinone derivatives and their evaluation against a panel of bacteria and fungi.[7][8][9][10][11][12][13][14] The exact mechanism of their antimicrobial action is not well-defined but may involve the disruption of microbial cell walls or the inhibition of essential microbial enzymes.

-

Anti-inflammatory Activity: Novel benzoxazinone derivatives have been synthesized and have demonstrated in vivo anti-inflammatory and analgesic effects in animal models.[15][16] The mechanism is likely related to the inhibition of inflammatory mediators, although specific targets have not been fully elucidated.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies | Semantic Scholar [semanticscholar.org]

- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 9. ijpras.com [ijpras.com]

- 10. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. turkjps.org [turkjps.org]

- 14. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]

- 15. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 16. mongoliajol.info [mongoliajol.info]

In Vitro Efficacy of 2-Aryl-4H-3,1-Benzoxazin-4-one Scaffolds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 2-aryl-4H-3,1-benzoxazin-4-one derivatives, with a focus on their potential as anticancer, antioxidant, and enzyme-inhibiting agents. While specific data for 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is not extensively available in the public domain, this document synthesizes findings from studies on structurally related analogs to provide a representative understanding of the therapeutic potential of this chemical class. The information presented herein is intended to support further research and development efforts in this area.

Anticancer Activity

Derivatives of 2-aryl-4H-3,1-benzoxazin-4-one have demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines. The biological activity is significantly influenced by the nature and position of substituents on the aryl ring.

Cytotoxicity against HeLa and A549 Cancer Cell Lines

Studies have shown that certain nitro-substituted benzoxazinones exhibit significant cytotoxic potential. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones were evaluated for their anti-proliferative effects against the HeLa human cervical cancer cell line. Similarly, the cytotoxicity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one has been assessed against the A549 human lung cancer cell line.

Table 1: In Vitro Anticancer Activity of 2-Aryl-4H-3,1-Benzoxazin-4-one Derivatives

| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |

| 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one (3a) | HeLa | MTT | % Inhibition of Cell Viability | 44.67% | [3] |

| 7-Nitro-2-(4-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one (3c) | HeLa | MTT | % Inhibition of Cell Viability | 28.54% | [3] |

| 7-Nitro-2-(3-nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one (3k) | HeLa | MTT | % Inhibition of Cell Viability | Not specified, but significant | [3] |

| 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one | A549 | MTT | IC50 | 65.43 ± 2.7 µg/mL | [2][4] |

Induction of Apoptosis

The anticancer activity of these compounds is often linked to the induction of apoptosis. Hoechst 33258 staining has been employed to visualize nuclear condensation and fragmentation, which are characteristic features of apoptosis. In a study on 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones, the tested compounds showed profound pro-apoptotic potential.[3]

Table 2: Pro-apoptotic Potential of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones in HeLa Cells

| Compound/Derivative | Assay | Endpoint | Result Range | Reference |

| 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k) | Hoechst 33258 Staining | Apoptotic Index | 52.86% - 75.61% | [3] |

Antioxidant Activity

Several benzoxazinone derivatives have been investigated for their antioxidant properties, primarily through the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Table 3: Antioxidant Activity of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

| Compound/Derivative | Assay | Endpoint | Result Range | Reference |

| 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones (3a-k) | DPPH Free Radical Scavenging | % Inhibition | 34.45% - 85.93% | [3] |

Enzyme Inhibition

The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of enzyme inhibitors. A notable example is the inhibition of Cathepsin G, a serine protease involved in inflammatory processes.

Table 4: Cathepsin G Inhibitory Activity of Substituted 4H-3,1-benzoxazin-4-one Derivatives

| Compound/Derivative | Assay | Endpoint | Result | Reference |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one (Inhibitor 2) | Chromogenic Substrate Hydrolysis | IC50 | 0.84 ± 0.11 µM | [5] |

| Other substituted 4H-3,1-benzoxazin-4-ones | Chromogenic Substrate Hydrolysis | IC50 | 0.84 - 5.5 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Hoechst 33258 Staining for Apoptosis

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.

Caption: Experimental workflow for Hoechst 33258 staining to detect apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells on glass coverslips or in multi-well plates and treat them with the test compound for the desired time.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.

-

Staining: After washing with PBS, incubate the cells with Hoechst 33258 staining solution (e.g., 1 µg/mL in PBS) for 10-15 minutes in the dark.

-

Washing and Mounting: Wash the cells again with PBS to remove excess stain. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

-

Quantification: Determine the apoptotic index by counting the number of apoptotic cells relative to the total number of cells in several random fields.

DPPH Free Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Caption: Principle of the DPPH free radical scavenging assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol. Also, prepare different concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cathepsin G Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G using a chromogenic substrate.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one using mass spectrometry. It includes a comprehensive experimental protocol, data presentation in a structured format, and visualizations of the experimental workflow and a proposed fragmentation pathway.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the biological activities associated with the benzoxazinone scaffold. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This application note outlines the methodology for acquiring and interpreting the mass spectrum of this compound.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from impurities, for example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the protonated molecule [M+H]⁺ at m/z 269.05 is selected as the precursor ion.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

-

Data Presentation

The expected mass spectral data for this compound (C₁₄H₈N₂O₄, Exact Mass: 268.05) is summarized in the table below. The proposed fragments are based on common fragmentation pathways for benzoxazinone and nitroaromatic compounds.

| m/z (Proposed) | Formula | Ion Description | Proposed Fragmentation Pathway |

| 269.05 | [C₁₄H₉N₂O₄]⁺ | [M+H]⁺ | Protonated molecule |

| 241.06 | [C₁₄H₉N₂O₃]⁺ | [M+H-CO]⁺ | Loss of carbon monoxide from the benzoxazinone ring |

| 223.05 | [C₁₄H₇N₂O₂]⁺ | [M+H-CO-H₂O]⁺ | Subsequent loss of water |

| 195.06 | [C₁₃H₇N₂O]⁺ | [M+H-CO-H₂O-CO]⁺ | Further loss of carbon monoxide |

| 165.06 | [C₁₂H₇N]⁺ | [M+H-CO-H₂O-CO-NO]⁺ | Loss of nitric oxide from the nitro group |

| 149.02 | [C₇H₅O₂]⁺ | [3-nitrobenzoyl]⁺ | Cleavage of the amide bond |

| 121.03 | [C₇H₅O₂]⁺ | [anthraniloyl]⁺ | Cleavage of the amide bond |

| 122.04 | [C₇H₆NO]⁺ | [benzisoxazolone]⁺ | Rearrangement and cleavage |

| 104.03 | [C₇H₄O]⁺ | [benzoylium ion - NO₂] | Fragment from the 3-nitrophenyl group |

| 92.05 | [C₆H₆N]⁺ | [anilinyum ion] | Fragment from the benzoxazinone core |

Visualization of Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Caption: Experimental workflow for LC-MS analysis.

Proposed Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for the protonated molecule of this compound.